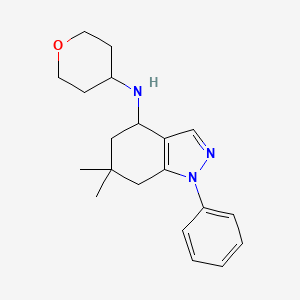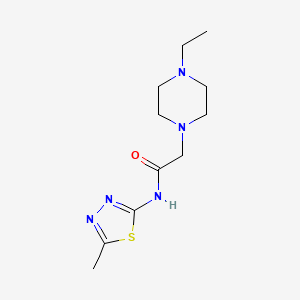![molecular formula C23H27FN2O3 B5983325 5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one](/img/structure/B5983325.png)
5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a fluorophenyl group adds to its reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.
Final Assembly: The final step involves coupling the spirocyclic core with the fluorophenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may leverage biocatalysis for its high enantio-, chemo-, and regio-selectivity. Biocatalytic systems, including whole-cell and isolated enzyme systems, can be employed to produce complex molecules efficiently and sustainably .
Analyse Chemischer Reaktionen
Types of Reactions
5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene: Shares the fluorophenyl group but differs in its core structure.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spirocyclic structure but lacks the pyran-2-one moiety.
Uniqueness
5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[45]decane-2-carbonyl]-4,6-dimethylpyran-2-one is unique due to its combination of a spirocyclic core, fluorophenyl group, and pyran-2-one moiety
Eigenschaften
IUPAC Name |
5-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-16-12-20(27)29-17(2)21(16)22(28)26-11-9-23(15-26)8-3-10-25(14-23)13-18-4-6-19(24)7-5-18/h4-7,12H,3,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOYBVZGRXIIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(2-CHLOROBENZAMIDO)PHENYL]-4-METHYL-3-NITROBENZAMIDE](/img/structure/B5983254.png)


![5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B5983268.png)
![2-chloro-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5983277.png)
![5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5983281.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(3-thienylmethyl)prolinamide](/img/structure/B5983291.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-isopropyl-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5983296.png)
![(4-fluorobenzyl){[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5983299.png)
![2-({3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5983300.png)
![2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one](/img/structure/B5983303.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5983305.png)
![4-{[1-(2-{2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5983310.png)
![4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B5983314.png)
